molecular formula C23H12BrF3N2O4 B392069 N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide

Cat. No.: B392069
M. Wt: 517.3g/mol
InChI Key: BZGXHDOXUQETIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated isoindoline moiety linked to a dibenzofuran group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. One common method includes the bromination of isoindoline derivatives followed by coupling with dibenzofuran under specific conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the bromine atom.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine atom and the isoindoline moiety play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-dibenzofuran-3-yl-2,2,2-
  • N-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-dibenzofuran-3-yl-2,2,2-

Uniqueness

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide stands out due to its bromine atom, which imparts unique reactivity and potential biological activity compared to its nitro or dichloro counterparts.

Properties

Molecular Formula

C23H12BrF3N2O4

Molecular Weight

517.3g/mol

IUPAC Name

N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-dibenzofuran-3-yl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C23H12BrF3N2O4/c24-12-5-7-16-17(9-12)21(31)29(20(16)30)11-28(22(32)23(25,26)27)13-6-8-15-14-3-1-2-4-18(14)33-19(15)10-13/h1-10H,11H2

InChI Key

BZGXHDOXUQETIW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N(CN4C(=O)C5=C(C4=O)C=C(C=C5)Br)C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N(CN4C(=O)C5=C(C4=O)C=C(C=C5)Br)C(=O)C(F)(F)F

Origin of Product

United States

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